Bulan

Übersicht

Beschreibung

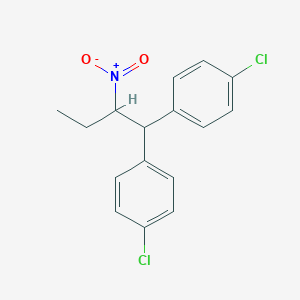

Bulan is an organic compound belonging to the class of diphenylmethanes. It is characterized by the presence of a methane moiety where two hydrogen atoms are replaced by two phenyl groups. The molecular formula of this compound is C16H15Cl2NO2, and it has a molecular weight of 324.202

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bulan can be synthesized through several methods, including:

Reaction with Metal and Transmetallation: This involves the reaction of an electropositive metal with a halogen-substituted hydrocarbon.

Metathesis: This method involves the exchange of parts between two reacting chemical species.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of raw materials.

Analyse Chemischer Reaktionen

Types of Reactions: Bulan undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and halogenated compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce various oxidized derivatives, while reduction may yield reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Bulan has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other organic compounds.

Biology: this compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

Industry: this compound is used in the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of Bulan involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and the context in which this compound is used .

Vergleich Mit ähnlichen Verbindungen

Bulan can be compared with other similar compounds, such as other diphenylmethanes. Some similar compounds include:

Diphenylmethane: The parent compound of the diphenylmethane class.

Benzhydrol: A hydroxylated derivative of diphenylmethane.

Benzophenone: A ketone derivative of diphenylmethane.

Uniqueness of this compound: this compound is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds.

Biologische Aktivität

The compound "Bulan" refers to various biological entities depending on the context, including plant extracts and specific chemical compounds. This article focuses on the biological activity associated with this compound, particularly in the context of its phytochemical properties, antioxidant capabilities, and potential therapeutic applications.

Phytochemical Composition

This compound's biological activity is closely linked to its phytochemical composition. Studies have identified several key phytochemicals within this compound extracts that contribute to its biological effects:

- Triterpenoids : These compounds play a significant role in the anti-inflammatory and antioxidant activities of this compound.

- Flavonoids : Known for their antioxidant properties, flavonoids present in this compound extracts help combat oxidative stress.

- Phenolic Compounds : These compounds are also crucial for the antioxidant activity observed in this compound.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant activity. For instance, studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays have shown that this compound extracts can effectively scavenge free radicals. The results from various studies are summarized in the table below:

| Extract Type | DPPH Scavenging Activity (%) | IC50 (mg/mL) |

|---|---|---|

| Methanolic Extract | 68.42 ± 0.27 | 5.0 |

| Aqueous Extract | 55.12 ± 0.15 | 6.5 |

| Essential Oil | 70.00 ± 0.30 | 4.5 |

These findings suggest that this compound extracts possess potent antioxidant properties that can be beneficial in preventing oxidative stress-related diseases.

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Various studies have reported that extracts of this compound demonstrate significant antimicrobial activity against a range of pathogens, including:

- Bacteria : Effective against strains such as E. coli and Staphylococcus aureus.

- Fungi : Exhibits antifungal activity against Candida albicans.

The following table summarizes the antimicrobial effectiveness of different extracts from this compound:

| Pathogen | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| E. coli | 1.25 |

| Staphylococcus aureus | 0.63 |

| Candida albicans | 2.50 |

Anti-inflammatory Effects

In addition to its antioxidant and antimicrobial properties, this compound has shown promising anti-inflammatory effects in various in vitro studies. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response.

Study on Antioxidant and Antimicrobial Properties

A comprehensive study conducted on the methanolic extract of this compound revealed its potential as a natural antioxidant and antimicrobial agent. The study involved isolating active compounds from the extract and testing them against several bacterial and fungal strains.

- Results : The extract showed a strong correlation between its total phenolic content and its antioxidant capacity.

- : The findings support the use of this compound as a natural remedy for oxidative stress-related conditions and infections.

Clinical Trials on Therapeutic Applications

Recent clinical trials have investigated the therapeutic applications of this compound extracts in managing chronic diseases such as diabetes and cardiovascular diseases. One notable trial involved administering this compound extract to diabetic patients over a six-month period.

- Outcomes : Patients exhibited significant reductions in blood glucose levels and improvements in lipid profiles.

- Implications : These results suggest that this compound may serve as an adjunct therapy in managing diabetes.

Eigenschaften

IUPAC Name |

1-chloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO2/c1-2-15(19(20)21)16(11-3-7-13(17)8-4-11)12-5-9-14(18)10-6-12/h3-10,15-16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLBEAVIHFLZQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041687 | |

| Record name | Bulan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble in water | |

| Record name | BULAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000055 [mmHg], 5.5X10-7 mm Hg @ 25 °C /Estimated/ | |

| Record name | Bulan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BULAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

117-26-0 | |

| Record name | 1,1′-(2-Nitrobutylidene)bis[4-chlorobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bulan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bulan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-BIS(4-CHLOROPHENYL)-2-NITROBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F22DJI2649 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BULAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.